molecular formula C23H21N5O4S B3201182 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide CAS No. 1019102-65-8

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B3201182
CAS No.: 1019102-65-8
M. Wt: 463.5 g/mol
InChI Key: TWHFUISLKCBDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a thiazole ring connected to a 3-methylpyrazole moiety and a 4-methyl-3-nitrobenzamide group. The 4-ethoxyphenyl substituent on the thiazole ring introduces electron-donating properties, while the nitro group on the benzamide is strongly electron-withdrawing. This combination creates a unique electronic profile that may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-4-32-18-9-7-16(8-10-18)19-13-33-23(24-19)27-21(11-15(3)26-27)25-22(29)17-6-5-14(2)20(12-17)28(30)31/h5-13H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHFUISLKCBDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Compound Overview

The compound features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a nitrobenzamide moiety. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.41 g/mol. The structure is believed to contribute to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of the Pyrazole Ring : This is synthesized by reacting hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling with Nitrobenzamide : The final step involves coupling the thiazole and pyrazole intermediates with the nitrobenzamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may:

  • Inhibit Cyclooxygenase (COX) Enzymes : This inhibition can lead to reduced inflammation, making it a potential candidate for anti-inflammatory therapies.
  • Interfere with Cancer Cell Proliferation : The compound has shown promise in studies aimed at understanding its anticancer effects, possibly through interactions with DNA or other cellular pathways.

Pharmacological Properties

A summary of the biological activities reported in various studies includes:

Activity TypeObservationsReferences
Anticancer Inhibits proliferation in cancer cell lines
Anti-inflammatory Reduces inflammatory markers in vitro
Antimicrobial Exhibits activity against several bacterial strains

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit specific cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development ( ).
  • Anti-inflammatory Effects : Another study demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential application in treating inflammatory diseases ( ).
  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent ().

Comparison with Similar Compounds

Core Structural Variations

Pyrimidinone-Pyrazole Derivatives (Compounds 30–32, )

  • Core Structure: Pyrimidinone-pyrazole instead of thiazole-pyrazole.
  • Substituents : 3-(methylthio)benzamide (30), 3-ethoxybenzamide (31), and 4-(methoxymethoxy)benzamide (32).
  • Compound 31’s 3-ethoxybenzamide substituent mirrors the ethoxy group in the target compound but in a different position (meta vs. para), which may alter steric and electronic effects .
  • Synthetic Yields : 31% (30), 5% (31), and unspecified (32), indicating challenges in introducing ethoxy groups .

Thiazole-Urea Derivatives (Compounds 11a–o, )

  • Core Structure : Thiazole linked to a urea-piperazine scaffold.
  • Substituents : Varied aryl groups (e.g., trifluoromethyl, chloro, methoxy).
  • Key Differences: Urea linkages enhance hydrogen-bonding capacity compared to benzamide groups. High yields (83–88%) suggest robust synthetic routes, contrasting with lower yields in pyrimidinone derivatives .

Thiazolidinone-Pyrazole Analogs ()

  • Core Structure: Thiazolidinone (non-aromatic) instead of thiazole.
  • Substituents : 4-Chlorophenyl and methyl groups.
  • Key Differences: Thiazolidinone’s reduced aromaticity may decrease planarity and affect target binding .

Substituent Effects

Ethoxy vs. Methoxy Groups

  • Target Compound : 4-ethoxyphenyl provides moderate electron donation and lipophilicity.

Nitro Group in Benzamide

  • The 3-nitro group in the target compound is absent in most analogs (e.g., pyrimidinone derivatives in ). This group increases electrophilicity, possibly enhancing interactions with nucleophilic biological targets .

Pharmacological Implications

  • Antimicrobial Potential: Thiazole-urea derivatives () exhibit broad-spectrum activity, suggesting the target compound’s thiazole core may confer similar properties .
  • Enzyme Inhibition: Pyrimidinone derivatives () target Ca²⁺/calmodulin-stimulated adenylyl cyclase, implying that structural analogs with thiazole cores might interact with related enzymes .

Comparative Data Table

Compound Name/ID Core Structure Substituents Yield (%) Key Properties/Activities
Target Compound Thiazole-pyrazole 4-ethoxyphenyl, 4-methyl-3-nitrobenzamide N/A High electrophilicity (nitro group)
Compound 31 () Pyrimidinone-pyrazole 3-ethoxybenzamide 5 Low yield, potential instability
Compound Thiazole-pyrazole 3-methoxyphenyl, 4-methyl-3-nitrobenzamide N/A Reduced lipophilicity (shorter chain)
11a () Thiazole-urea-piperazine 3-fluorophenyl 85.1 High antimicrobial activity
Compound Thiazolidinone-pyrazole 4-chlorophenyl, methyl N/A Non-aromatic core, altered binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.